molecular formula C42H48N6O9S3 B11111373 Butyl 4-[(2-{[4,6-bis({2-[4-(butoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-1,3,5-triazin-2-YL]sulfanyl}acetyl)amino]benzoate

Butyl 4-[(2-{[4,6-bis({2-[4-(butoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-1,3,5-triazin-2-YL]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11111373
M. Wt: 877.1 g/mol
InChI Key: SCHCPKQJLWWSCC-UHFFFAOYSA-N
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Description

Butyl 4-[(2-{[4,6-bis({2-[4-(butoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-1,3,5-triazin-2-YL]sulfanyl}acetyl)amino]benzoate: is a complex organic compound with a multifaceted structure It is characterized by the presence of multiple functional groups, including butyl, benzoate, triazine, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[(2-{[4,6-bis({2-[4-(butoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-1,3,5-triazin-2-YL]sulfanyl}acetyl)amino]benzoate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Triazine Core: The triazine core is synthesized through a series of nucleophilic substitution reactions involving cyanuric chloride and appropriate amines.

    Introduction of the Sulfanyl Groups: The sulfanyl groups are introduced via thiol-ene reactions, where thiols react with alkenes in the presence of radical initiators.

    Attachment of the Butyl and Benzoate Groups: The butyl and benzoate groups are attached through esterification reactions, typically using butanol and benzoic acid derivatives in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[(2-{[4,6-bis({2-[4-(butoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-1,3,5-triazin-2-YL]sulfanyl}acetyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Butyl 4-[(2-{[4,6-bis({2-[4-(butoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-1,3,5-triazin-2-YL]sulfanyl}acetyl)amino]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Butyl 4-[(2-{[4,6-bis({2-[4-(butoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-1,3,5-triazin-2-YL]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, modulating their activity. The sulfanyl and triazine groups play a crucial role in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and covalent modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-[(2-{[4,6-bis({2-[4-(butoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-1,3,5-triazin-2-YL]sulfanyl}acetyl)amino]benzoate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both sulfanyl and triazine groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C42H48N6O9S3

Molecular Weight

877.1 g/mol

IUPAC Name

butyl 4-[[2-[[4,6-bis[[2-(4-butoxycarbonylanilino)-2-oxoethyl]sulfanyl]-1,3,5-triazin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C42H48N6O9S3/c1-4-7-22-55-37(52)28-10-16-31(17-11-28)43-34(49)25-58-40-46-41(59-26-35(50)44-32-18-12-29(13-19-32)38(53)56-23-8-5-2)48-42(47-40)60-27-36(51)45-33-20-14-30(15-21-33)39(54)57-24-9-6-3/h10-21H,4-9,22-27H2,1-3H3,(H,43,49)(H,44,50)(H,45,51)

InChI Key

SCHCPKQJLWWSCC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OCCCC)SCC(=O)NC4=CC=C(C=C4)C(=O)OCCCC

Origin of Product

United States

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